![molecular formula C21H18O3 B14192853 Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester CAS No. 832731-00-7](/img/structure/B14192853.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity to specific targets, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, methyl ester: This compound lacks the biphenyl group, making it less complex and potentially less versatile in applications.
Benzeneacetic acid, 4-methoxy-, methyl ester: The presence of a methoxy group instead of the biphenyl group alters its chemical properties and reactivity.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: The hydroxy group introduces additional reactivity, making it suitable for different applications.
Uniqueness
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
832731-00-7 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl 2-[4-(2-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)15-16-11-13-18(14-12-16)24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UPIZEWPCGLIBIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
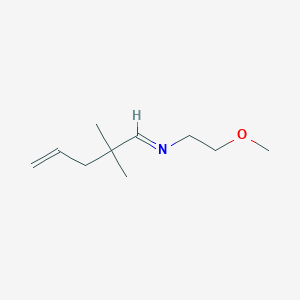
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
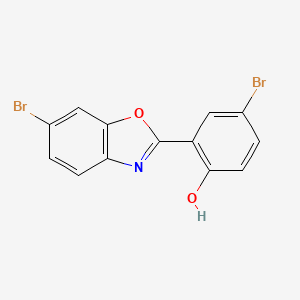
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
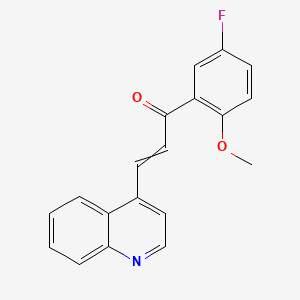
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
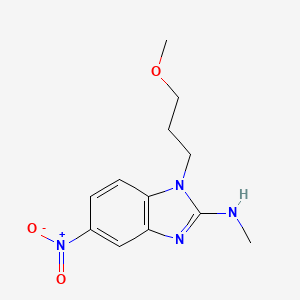

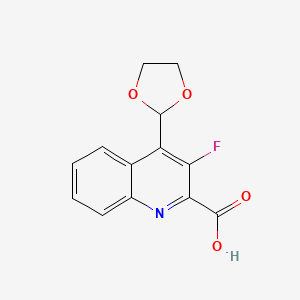
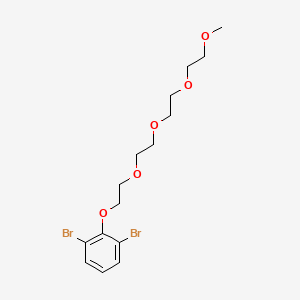
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
